molecular formula C19H21N5O3 B2595160 5-amino-N-(3,5-dimethoxyphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 923179-29-7

5-amino-N-(3,5-dimethoxyphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2595160
CAS No.: 923179-29-7
M. Wt: 367.409
InChI Key: GLWUDWLTWZHPDU-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound were not found, 5-amino-pyrazoles are generally synthesized using a variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Scientific Research Applications

Synthesis and Solid-Phase Peptide Synthesis Applications

A study by Albericio and Bárány (2009) introduces an acid-labile anchoring linkage for solid-phase synthesis of C-terminal peptide amides under mild conditions. This method facilitates the synthesis of peptide chains, demonstrating its utility through the synthesis of tetragastrin and methionine-enkephalinamide with high yields and purity (Albericio & Bárány, 2009).

Antimicrobial Activities

Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities. Some compounds exhibited good to moderate activities against tested microorganisms, highlighting the potential of triazole derivatives as antimicrobial agents (Bektaş et al., 2007).

Antioxidant Abilities

Hussain (2016) explored the synthesis and antioxidant ability of new 5-amino-1,2,4-triazole derivatives containing 2,6-dimethoxyphenol. Several compounds exhibited significant free-radical scavenging ability, demonstrating the potential of these derivatives in antioxidant applications (Hussain, 2016).

Anti-inflammatory Activities

Labanauskas et al. (2001) synthesized new 1-acylderivatives of 5-alkylthio-3-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole and related compounds, which exhibited anti-inflammatory activity. This research indicates the potential use of these compounds in developing anti-inflammatory agents (Labanauskas et al., 2001).

Properties

IUPAC Name

5-amino-N-(3,5-dimethoxyphenyl)-1-[(4-methylphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-12-4-6-13(7-5-12)11-24-18(20)17(22-23-24)19(25)21-14-8-15(26-2)10-16(9-14)27-3/h4-10H,11,20H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWUDWLTWZHPDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=CC(=CC(=C3)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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